REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[O:4][CH:5]1[CH:6]([n:19]2[c:20]3[n:21][c:22]([NH2:29])[n:23][c:24]([Cl:28])[c:25]3[n:26][cH:27]2)[O:7][CH:8]([CH2:14][O:15][C:16]([CH3:17])=[O:18])[CH:9]1[O:10][C:11]([CH3:12])=[O:13].[CH3:33][C:34]#[N:35].[I:30][CH2:31][I:32]>>[C:1]([CH3:2])(=[O:3])[O:4][CH:5]1[CH:6]([n:19]2[c:20]3[n:21][c:22]([I:30])[n:23][c:24]([Cl:28])[c:25]3[n:26][cH:27]2)[O:7][CH:8]([CH2:14][O:15][C:16]([CH3:17])=[O:18])[CH:9]1[O:10][C:11]([CH3:12])=[O:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OCC1OC(n2cnc3c(Cl)nc(N)nc32)C(OC(C)=O)C1OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ICI
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Name
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Type
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product
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Smiles
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CC(=O)OCC1OC(n2cnc3c(Cl)nc(I)nc32)C(OC(C)=O)C1OC(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[O:4][CH:5]1[CH:6]([n:19]2[c:20]3[n:21][c:22]([NH2:29])[n:23][c:24]([Cl:28])[c:25]3[n:26][cH:27]2)[O:7][CH:8]([CH2:14][O:15][C:16]([CH3:17])=[O:18])[CH:9]1[O:10][C:11]([CH3:12])=[O:13].[CH3:33][C:34]#[N:35].[I:30][CH2:31][I:32]>>[C:1]([CH3:2])(=[O:3])[O:4][CH:5]1[CH:6]([n:19]2[c:20]3[n:21][c:22]([I:30])[n:23][c:24]([Cl:28])[c:25]3[n:26][cH:27]2)[O:7][CH:8]([CH2:14][O:15][C:16]([CH3:17])=[O:18])[CH:9]1[O:10][C:11]([CH3:12])=[O:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OCC1OC(n2cnc3c(Cl)nc(N)nc32)C(OC(C)=O)C1OC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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CC#N
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ICI
|
Name
|
|
Type
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product
|
Smiles
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CC(=O)OCC1OC(n2cnc3c(Cl)nc(I)nc32)C(OC(C)=O)C1OC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |